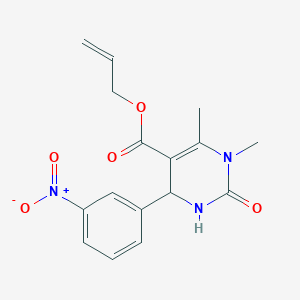![molecular formula C22H19N3O7S B187501 Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate CAS No. 5633-73-8](/img/structure/B187501.png)
Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate, commonly known as MNSPB, is a chemical compound that has gained significant attention from researchers for its potential applications in various fields. MNSPB is a sulfonamide-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of MNSPB is not fully understood. However, studies have shown that MNSPB inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. MNSPB has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and repair.
Effets Biochimiques Et Physiologiques
MNSPB has been shown to have various biochemical and physiological effects. Studies have shown that MNSPB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNSPB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MNSPB has been shown to inhibit the activity of carbonic anhydrase, which could have implications for the treatment of diseases such as glaucoma and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
MNSPB has several advantages for lab experiments, including its high solubility in organic solvents, which makes it easy to handle and purify. MNSPB is also stable under various conditions, which makes it suitable for long-term storage. However, MNSPB has some limitations, including its relatively high cost and low availability.
Orientations Futures
There are several future directions for the study of MNSPB. One potential direction is the development of MNSPB derivatives with improved anticancer and anti-inflammatory activity. Another potential direction is the study of the mechanism of action of MNSPB at the molecular level, which could provide insights into the design of more potent inhibitors of carbonic anhydrase and matrix metalloproteinases. Additionally, the use of MNSPB as a building block for the synthesis of novel materials could lead to the development of new materials with unique properties.
Méthodes De Synthèse
MNSPB has been synthesized using various methods, including the reaction between 2-nitrobenzenesulfonamide and N-(2-amino-phenyl)benzamide in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA). The reaction mixture was stirred at room temperature for several hours, and the resulting product was purified using column chromatography. Other methods used for the synthesis of MNSPB include the reaction between 2-nitrobenzenesulfonamide and N-(2-amino-phenyl)benzoic acid, followed by esterification with methyl chloroformate.
Applications De Recherche Scientifique
MNSPB has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MNSPB has been investigated for its potential as an anticancer agent. Studies have shown that MNSPB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNSPB has also been studied for its potential as an anti-inflammatory agent. In biochemistry, MNSPB has been used as a probe to study the binding of sulfonamide-based compounds to proteins. In materials science, MNSPB has been studied for its potential as a building block for the synthesis of novel materials.
Propriétés
Numéro CAS |
5633-73-8 |
|---|---|
Nom du produit |
Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate |
Formule moléculaire |
C22H19N3O7S |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
methyl 2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H19N3O7S/c1-32-22(27)17-11-5-6-12-18(17)23-21(26)15-24(16-9-3-2-4-10-16)33(30,31)20-14-8-7-13-19(20)25(28)29/h2-14H,15H2,1H3,(H,23,26) |
Clé InChI |
MANSCOAOAJYIKP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



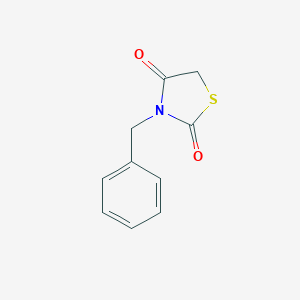
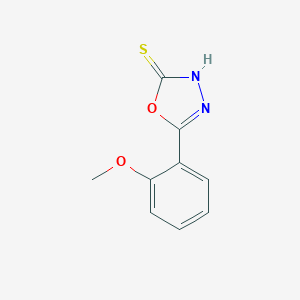
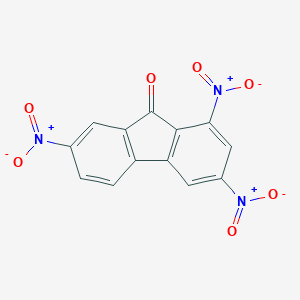
![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
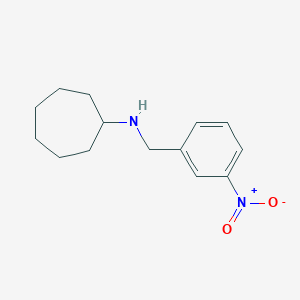
![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
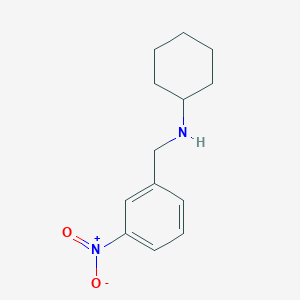
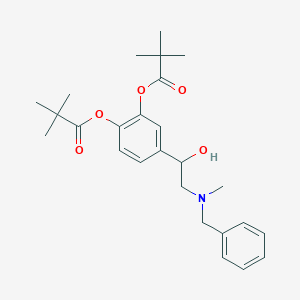
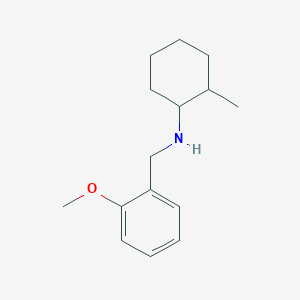
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
